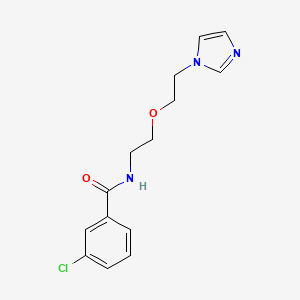![molecular formula C18H25N3O4 B2401782 4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide CAS No. 2415553-10-3](/img/structure/B2401782.png)
4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, and a carboxamide group . The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of rings, the introduction of functional groups, and the careful control of stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, and the benzodioxine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .Future Directions
properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20(2)18(23)21-8-6-13(7-9-21)12-19-17(22)14-4-3-5-15-16(14)25-11-10-24-15/h3-5,13H,6-12H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMVRKDHHYRLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)
![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)

![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)
![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)
![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)